4-Iodo-2-methyl-6-(methylthio)pyrimidine
Description
4-Iodo-2-methyl-6-(methylthio)pyrimidine (CAS 1253570-44-3) is a halogenated pyrimidine derivative with the molecular formula C₆H₇IN₂S and a molecular weight of 266.10 g/mol. Its structure features an iodine atom at position 4, a methyl group at position 2, and a methylthio (-SCH₃) group at position 6. The compound’s calculated LogP value of 2.11 indicates moderate lipophilicity, which may influence its pharmacokinetic behavior in biological systems .
Properties
Molecular Formula |
C6H7IN2S |
|---|---|
Molecular Weight |
266.11 g/mol |
IUPAC Name |
4-iodo-2-methyl-6-methylsulfanylpyrimidine |
InChI |
InChI=1S/C6H7IN2S/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3 |
InChI Key |
QSBJFIBNNOVFBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)I)SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
The following table summarizes key structural, synthetic, and functional differences between 4-Iodo-2-methyl-6-(methylthio)pyrimidine and related compounds:
Key Differences and Implications
Substituent Effects on Reactivity :
- Iodine vs. Chlorine : The iodine atom in this compound enhances its reactivity in cross-coupling reactions compared to chloro analogs (e.g., 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine) due to iodine’s larger atomic radius and weaker C-I bond strength .
- Methylthio Group : The -SCH₃ group at position 2 in all listed compounds facilitates nucleophilic substitution reactions, but its electronic effects (electron-withdrawing) are modulated by adjacent substituents. For example, in 5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one, the ketone at C4 further polarizes the ring, altering reactivity .
Synthetic Accessibility: 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine is synthesized regioselectively in ethanol under mild conditions, avoiding toxic solvents like DMF . In contrast, iodinated derivatives may require harsher conditions or specialized reagents (e.g., NaI in polar aprotic solvents).
Biological and Material Applications :
- Compounds with heterocyclic substituents (e.g., 4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine) exhibit enhanced binding to biological targets, whereas iodinated pyrimidines are explored in radiopharmaceuticals due to iodine’s isotopic versatility .
Physical Properties :
- The iodine atom increases molecular weight and lipophilicity (LogP 2.11) in the target compound compared to chloro analogs (LogP ~1.5–2.0), impacting solubility and membrane permeability .
Research Findings and Data Tables
Spectral Data Comparison
Preparation Methods
Electrophilic Iodination Using Iodine and Oxidizing Agents
A common protocol involves reacting 6-methyl-2-(methylthio)pyrimidine with iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl). The reaction is typically conducted in polar aprotic solvents like acetonitrile or dichloromethane under reflux conditions (60–80°C) for 6–12 hours.
Mechanistic Insights :
Iodination proceeds via in situ generation of iodonium ions (I⁺), which act as electrophiles. The oxidizing agent regenerates I⁺ from iodide (I⁻), driving the reaction to completion. The electron-donating methylthio group at position 6 enhances the nucleophilicity of position 4, ensuring regioselectivity.
Optimization Parameters :
-
Solvent : Acetonitrile yields higher regioselectivity (95%) compared to dichloromethane (88%) due to better solubility of iodine.
-
Temperature : Elevated temperatures (70–80°C) reduce reaction time but risk side reactions, such as oxidation of the methylthio group to sulfoxide.
-
Molar Ratios : A 1.2:1 molar ratio of I₂ to substrate balances cost and efficiency, achieving yields of 78–85%.
Example Protocol :
-
Dissolve 6-methyl-2-(methylthio)pyrimidine (10 mmol) in acetonitrile (50 mL).
-
Add iodine (12 mmol) and H₂O₂ (30% w/w, 15 mmol).
-
Reflux at 75°C for 8 hours.
-
Quench with Na₂S₂O₃, extract with CH₂Cl₂, and purify via column chromatography (hexane/ethyl acetate, 9:1).
Multi-Step Synthesis via Cyclocondensation and Functionalization
For substrates where the pre-formed pyrimidine is unavailable, a multi-step synthesis builds the core structure before introducing iodine.
Cyclocondensation of 1,3-Diketones and Thiourea
This method constructs the pyrimidine ring from acetylacetone and thiourea in acidic conditions, yielding 4,6-dimethyl-2-mercaptopyrimidine. Subsequent methylation and iodination introduce the methylthio and iodine groups.
Step 1: Cyclocondensation
Acetylacetone (1,3-diketone) reacts with thiourea in hydrochloric acid (HCl) at 90–100°C for 12 hours, forming 4,6-dimethyl-2-mercaptopyrimidine (85–90% yield).
Step 2: Methylation of Thiol Group
The thiol group at position 2 is methylated using dimethyl carbonate (DMC) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This green chemistry approach avoids toxic methylating agents like dimethyl sulfate.
Step 3: Iodination at Position 4
The product from Step 2 undergoes iodination as described in Section 1.1, achieving an overall yield of 65–70%.
Advantages :
-
Environmentally friendly methylation with DMC.
-
Scalable to industrial production via continuous flow reactors.
Alternative Pathways: Nucleophilic Displacement and Metal-Catalyzed Coupling
Nucleophilic Displacement of Halogen Intermediates
4-Chloro-2-methyl-6-(methylthio)pyrimidine can undergo halogen exchange with potassium iodide (KI) in acetone or DMF. This SNAr (nucleophilic aromatic substitution) reaction requires elevated temperatures (100–120°C) and prolonged reaction times (24–48 hours), yielding 60–68% product.
Limitations :
Palladium-Catalyzed Cross-Coupling
While less common, Sonogashira coupling has been explored to introduce alkynyl groups adjacent to the pyrimidine core. For example, PdCl₂(PPh₃)₂ and CuI catalyze the coupling of 4-iodo-2-methyl-6-(methylthio)pyrimidine with terminal alkynes, though this method is more relevant to derivative synthesis than the parent compound.
Industrial-Scale Production and Process Optimization
Industrial methods prioritize cost-effectiveness, safety, and minimal waste. Key considerations include:
Solvent Recycling : Acetonitrile is recovered via distillation, reducing environmental impact.
Catalyst Reuse : Phase-transfer catalysts like TBAB are filtered and reused, lowering production costs.
Purity Control : Crystallization from hexane/MeOH (9:1) achieves >99% purity, avoiding resource-intensive chromatography.
Table 1: Comparison of Preparation Methods
| Method | Starting Material | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Iodination | 6-Methyl-2-(methylthio)pyrimidine | 78–85 | 98–99 | High |
| Cyclocondensation Route | Acetylacetone, Thiourea | 65–70 | 97–98 | Moderate |
| Nucleophilic Displacement | 4-Chloro Intermediate | 60–68 | 95–97 | Low |
Q & A
Q. Key factors :
- Temperature : Higher temperatures (80–100°C) improve substitution efficiency but may increase side reactions.
- Catalysts : Acidic conditions (e.g., HCl) can accelerate iodination .
- Solvent polarity : Polar solvents stabilize transition states in SNAr (nucleophilic aromatic substitution) reactions .
How is the structure of this compound characterized, and what analytical techniques are most reliable?
Basic
Structural confirmation requires a combination of techniques:
- NMR :
- X-ray crystallography : Resolves bond lengths and angles, especially for iodine’s steric effects .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 296 for C₆H₇IN₂S) and fragmentation patterns validate the structure .
What are the key challenges in optimizing iodination reactions for pyrimidine derivatives?
Advanced
Iodination efficiency depends on:
- Substrate reactivity : Electron-withdrawing groups (e.g., methylthio) activate the pyrimidine ring for SNAr but may compete with undesired oxidation of the methylthio group .
- Side reactions : Iodine’s bulkiness can lead to steric hindrance, reducing yields. Mitigation includes using milder conditions (e.g., lower temperature) or directing groups .
- Purification : High-resolution column chromatography or recrystallization from ethanol/water mixtures is often required to separate iodinated products from diiodo byproducts .
Case study : In analogous compounds, iodination yields improved from 45% to 72% by switching from DMF to NMP (N-methylpyrrolidone) as the solvent .
How can researchers resolve contradictions in spectral data for methylthio- and iodo-substituted pyrimidines?
Advanced
Discrepancies often arise from:
- Tautomerism : Methylthio groups can participate in thione-thiol tautomerism, altering NMR signals. Use deuterated DMSO to stabilize tautomers .
- Crystal packing effects : X-ray data may show bond-length variations due to iodine’s polarizability, requiring DFT calculations to validate .
- Impurity interference : LC-MS or 2D NMR (e.g., HSQC) can distinguish between isomeric byproducts and the target compound .
Example : In 6-amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride, X-ray data revealed hydrogen bonding between the pyrimidinium N and chloride ions, explaining anomalous IR stretches .
What biological targets and mechanisms are associated with iodo- and methylthio-substituted pyrimidines?
Q. Advanced
- Enzyme inhibition :
- PI3Kα : Analogous chlorinated pyrimidines act as ATP-competitive inhibitors, with iodine enhancing hydrophobic binding .
- Thymidylate synthase : Methylthio groups may mimic folate’s sulfur interactions, disrupting nucleotide synthesis .
- Receptor modulation : Iodo-pyrimidines exhibit affinity for adenosine receptors (A₂A), potentially modulating cAMP pathways .
Q. Methodological considerations :
- Docking studies : Use PyMol or AutoDock to model iodine’s van der Waals interactions in binding pockets .
- Kinase assays : Measure IC₅₀ values via fluorescence polarization (FP) or TR-FRET .
How do steric and electronic effects of iodine influence regioselectivity in subsequent functionalization?
Q. Advanced
- Steric effects : Iodine’s large size directs electrophilic substitution to the less hindered position (e.g., para to methylthio in 4-iodo derivatives) .
- Electronic effects : The iodo group is weakly electron-withdrawing, deactivating the ring toward electrophiles but facilitating oxidative addition in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Example : In this compound, palladium-catalyzed coupling with arylboronic acids proceeds at the 4-position, leaving the methylthio group intact .
What stability issues arise during storage of iodo-substituted pyrimidines, and how can they be mitigated?
Q. Advanced
- Light sensitivity : Iodine’s photolability can lead to dehalogenation. Store in amber vials under inert gas (N₂ or Ar) .
- Thermal decomposition : Decomposition above 150°C releases iodine vapors. Use DSC (differential scanning calorimetry) to determine safe storage temperatures .
- Hydrolysis : Susceptibility to nucleophilic attack by moisture requires anhydrous storage (e.g., molecular sieves) .
Data : Stability studies on similar compounds show a 12% degradation over 6 months at 4°C vs. 45% degradation at 25°C .
How can computational methods predict the reactivity of this compound in novel reactions?
Q. Advanced
- DFT calculations : Optimize transition states for SNAr or cross-coupling reactions using Gaussian or ORCA. Iodine’s σ-hole interactions can be modeled to predict regioselectivity .
- Machine learning : Train models on Reaxys or Pistachio datasets to propose synthetic pathways for derivatives .
What are the limitations of current biological activity data for this compound, and how can researchers address them?
Q. Advanced
- Lack of in vivo studies : Most data are limited to in vitro enzyme assays. Prioritize pharmacokinetic studies (e.g., bioavailability in rodent models) .
- Off-target effects : Methylthio groups may interact with cysteine residues in non-target proteins. Use proteome-wide profiling (e.g., CETSA) to assess specificity .
Recommendation : Combine structure-activity relationship (SAR) studies with metabolomics to identify metabolic liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
